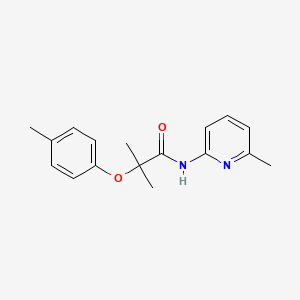
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(tetrahydro-2-furanylmethyl)butanamide
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as L-163,191, is a selective antagonist for the neurokinin-1 (NK1) receptor. This compound was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of the NK1 receptor in various physiological and pathological processes.
Wirkmechanismus
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(tetrahydro-2-furanylmethyl)butanamide works by selectively blocking the NK1 receptor, which is a G protein-coupled receptor that is activated by the neuropeptide substance P. Substance P is involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and anxiety. By blocking the NK1 receptor with this compound, researchers can investigate the specific role of this receptor in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of substance P-induced calcium mobilization, the inhibition of substance P-induced cAMP production, and the inhibition of substance P-induced activation of ERK1/2 and p38 MAPK. In addition, this compound has been shown to reduce pain perception in animal models of acute and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(tetrahydro-2-furanylmethyl)butanamide in lab experiments is its selectivity for the NK1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes without affecting other receptors. However, one limitation of using this compound is its relatively low potency compared to other NK1 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(tetrahydro-2-furanylmethyl)butanamide in scientific research. One area of interest is the role of the NK1 receptor in anxiety and depression. This compound has been shown to reduce anxiety-like behavior in animal models, suggesting that the NK1 receptor may be a potential target for the treatment of anxiety disorders. In addition, the NK1 receptor has been implicated in the pathophysiology of depression, and this compound may be a useful tool for investigating this further.
Another area of interest is the role of the NK1 receptor in inflammation. Substance P is involved in the activation of immune cells and the release of pro-inflammatory cytokines, and the NK1 receptor has been shown to play a role in this process. This compound may be a useful tool for investigating the specific role of the NK1 receptor in inflammation and the potential for targeting this receptor in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a selective antagonist for the NK1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes. The compound has several advantages, including its selectivity for the NK1 receptor, but also has some limitations, such as its relatively low potency. Future research directions for this compound include investigating the role of the NK1 receptor in anxiety and depression, as well as inflammation.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been extensively used in scientific research to study the role of the NK1 receptor in various physiological and pathological processes. The NK1 receptor is involved in a wide range of functions, including pain perception, anxiety, depression, and inflammation. By selectively blocking the NK1 receptor with this compound, researchers can investigate the specific role of this receptor in these processes.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-17(18(20)19-12-16-7-4-10-21-16)22-15-9-8-13-5-3-6-14(13)11-15/h8-9,11,16-17H,2-7,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYXOTFHLREUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

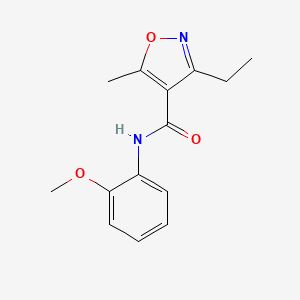
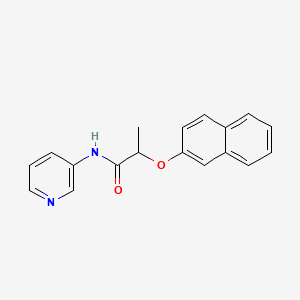

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
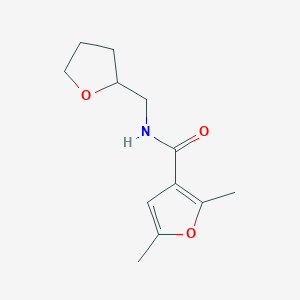
![N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
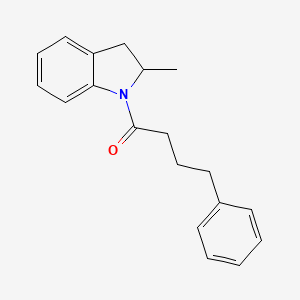
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4430324.png)
![1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4430327.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4430328.png)
